Triisopropyl phosphite

Catalog No.
S573831
CAS No.
116-17-6
M.F
C9H21O3P
M. Wt
208.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropyl phosphite

CAS Number

116-17-6

Product Name

Triisopropyl phosphite

IUPAC Name

tripropan-2-yl phosphite

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

InChI

InChI=1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3

InChI Key

SJHCUXCOGGKFAI-UHFFFAOYSA-N

SMILES

CC(C)OP(OC(C)C)OC(C)C

solubility

Soluble in alcohol, ether, chloroform
Miscible with most organic solvents; insoluble in wate

Synonyms

phosphorous acid, triisopropyl ester, triisopropyl phosphite, triisopropylphosphite

Canonical SMILES

CC(C)OP(OC(C)C)OC(C)C

The exact mass of the compound Triisopropyl phosphite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, ether, chloroformmiscible with most organic solvents; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6516. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triisopropyl phosphite (TIPP) is a sterically demanding, electron-rich tertiary alkyl phosphite widely utilized as a specialized ligand in homogeneous transition metal catalysis and as a core reagent in Michaelis-Arbuzov and cross-coupling reactions. Featuring a boiling point of 181 °C and a Tolman cone angle of 130°, TIPP occupies a critical structural middle ground between smaller, highly reactive aliphatic phosphites and bulky, less electron-donating aryl phosphites. In industrial and advanced laboratory settings, it is primarily procured to synthesize complex phosphonates, stabilize low-valent metal centers (such as Ni(0) and Ru), and engineer thermally latent catalysts. Its unique combination of moderate basicity, high thermal threshold, and significant steric bulk makes it a process-enabling precursor where standard methyl or ethyl phosphites fail due to premature reactivity or thermal limitations [1].

Substituting triisopropyl phosphite with less sterically hindered analogs, such as triethyl phosphite (TEP) or trimethyl phosphite (TMP), routinely leads to process inefficiencies and compromised product purity. In Arbuzov-type syntheses, TEP and TMP generate highly reactive ethyl and methyl halide byproducts, respectively. These small halides rapidly attack unreacted starting phosphites in competing side reactions, generating unwanted dialkyl alkylphosphonate impurities that require laborious chromatographic separation. Furthermore, the lower boiling points of TEP (156 °C) and TMP (111 °C) restrict the maximum temperature of atmospheric reactions, significantly slowing down high-activation-energy C–P cross-couplings. In catalytic applications, the smaller Tolman cone angles of TEP (109°) and TMP (107°) fail to provide the necessary steric crowding required to enforce specific active-site geometries, such as the latent cis-dichloro configuration in ruthenium metathesis catalysts, leading to premature catalyst activation and poor shelf-life [1].

Suppression of Competing Side Reactions via Byproduct Steric Hindrance

In the synthesis of aryldiphosphonic acids and complex phosphonates, the choice of phosphite dictates the reactivity of the halide byproduct. When using triethyl phosphite, the resulting ethyl bromide byproduct is highly reactive and attacks the remaining triethyl phosphite, forming diethyl ethylphosphonate impurities. In contrast, triisopropyl phosphite generates isopropyl bromide, which is sterically hindered and exhibits negligible reactivity toward the parent phosphite. This fundamental difference eliminates a major competing side reaction, preserving the stoichiometric ratio of the reagents and bypassing the need for complex downstream purification[1].

Evidence DimensionByproduct reactivity and side-product formation
Target Compound DataTIPP generates sterically hindered isopropyl halide; no competing phosphonate side-products are formed
Comparator Or BaselineTEP generates reactive ethyl halide, which reacts to form diethyl ethylphosphonate impurities
Quantified DifferenceComplete suppression of byproduct-driven phosphite consumption with TIPP
ConditionsMichaelis-Arbuzov / C-P cross-coupling conditions

Procuring TIPP prevents the formation of difficult-to-separate alkylphosphonate impurities, streamlining scale-up and reducing workup costs.

Thermal Processability and Reaction Acceleration

High-temperature C-P cross-coupling reactions, such as those catalyzed by nickel, require elevated temperatures to overcome activation barriers. Triisopropyl phosphite has a boiling point of 181 °C, which is 25 °C higher than that of triethyl phosphite (156 °C). This elevated boiling point allows reactions to be run at approximately 160 °C under standard atmospheric reflux, directly accelerating the formation of the active Ni(0) catalyst and the subsequent cross-coupling cycle. Attempting to reach these temperatures with TEP requires pressurized vessels to prevent solvent and reagent loss [1].

Evidence DimensionAtmospheric boiling point / Maximum reflux temperature
Target Compound Data181 °C
Comparator Or BaselineTEP (156 °C)
Quantified Difference+25 °C higher thermal operating window
ConditionsAtmospheric pressure, solvent-free or high-boiling solvent conditions

Enables faster, high-temperature catalytic processing in standard glass reactors without the capital expense of pressurized autoclaves.

Ligand Steric Tuning for Catalyst Latency

In the design of ruthenium-based olefin metathesis catalysts (e.g., Cazin catalysts), the steric bulk of the phosphite ligand is critical for controlling catalyst activation. Triisopropyl phosphite possesses a Tolman cone angle of 130°, which is sufficiently bulky to force the ruthenium complex into a thermodynamically stable cis-dichloro configuration. This geometry is inactive at room temperature (latent) but becomes highly active at 80 °C. Smaller phosphites like TEP (109°) fail to enforce this cis geometry, resulting in trans complexes that are prematurely active at room temperature and lack the thermal switchability required for controlled polymerization [1].

Evidence DimensionTolman cone angle and resulting catalyst geometry
Target Compound Data130° cone angle; enforces stable, latent cis-dichloro geometry
Comparator Or BaselineTEP / TMP (<110° cone angle); results in prematurely active trans-dichloro geometry
Quantified Difference~20° larger cone angle enabling strict thermal latency
ConditionsRuthenium indenylidene complex synthesis and storage

Critical for formulating thermally switchable catalysts that require long room-temperature shelf lives and on-demand high-temperature activation.

High-Purity Phosphonate and API Intermediate Synthesis

Because TIPP generates a sterically hindered isopropyl halide byproduct that does not consume the starting material, it is the preferred procurement choice for synthesizing V-shaped aryldiphosphonic acids and acyclic nucleoside phosphonate APIs (e.g., tenofovir precursors). It ensures high-fidelity Arbuzov reactions without the yield-limiting diethyl alkylphosphonate impurities associated with triethyl phosphite[1].

High-Temperature, Solvent-Free C-P Cross-Couplings

In industrial nickel-catalyzed cross-couplings where reaction kinetics are the bottleneck, TIPP’s 181 °C boiling point allows the process to be run at 160 °C under atmospheric conditions. This makes it an ideal ligand and reductant for generating active Ni(0) species rapidly without requiring specialized high-pressure reactor infrastructure [1].

Thermally Switchable Polymerization Catalysis

TIPP is specifically required for the synthesis of latent ruthenium metathesis catalysts (Cazin-type). Its 130° cone angle enforces a cis-dichloro metal geometry, allowing the formulated catalyst-monomer mixtures to remain stable during storage at room temperature and reliably initiate polymerization only when heated to 80 °C [2].

Physical Description

Liquid

Color/Form

Colorless liquid

XLogP3

2.5

Boiling Point

94 to 96 °C at 50 mm Hg

Flash Point

165 °F Open Cup; 73.9 °C Closed Cup

Density

0.9063 g/cu cm at 20 °C

Odor

Characteristic odo

UNII

RJ7QU4YQUN

GHS Hazard Statements

Aggregated GHS information provided by 234 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.27 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

116-17-6

Wikipedia

Triisopropyl phosphite

Methods of Manufacturing

Reaction of phosphorus trichloride and isopropyl alcohol in the presence of a tertiary amine

General Manufacturing Information

All other basic organic chemical manufacturing
Phosphorous acid, tris(1-methylethyl) ester: ACTIVE
On December 29, 2004, the Department of Commerce Bureau of Industry and Security announced the implementation of the Understandings Reached at the June 2004 Australia Group (AG). Among several items, this rule adds the following four precursor chemicals to the list of chemicals in Export Control Classification Number (ECCN) 1C350.d that may be used as precursors to toxic chemical agents: Tri-isopropyl phosphite; O,O-diethyl phosphorothioate; O,O-diethyl phosphorodithioate; and Sodium hexafluorosilicate.

Analytic Laboratory Methods

A flame ionization detector was modified so hydrogen flame could also be used as emission source for flame photometric detector.

Stability Shelf Life

High thermal stability

Dates

Last modified: 08-15-2023
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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